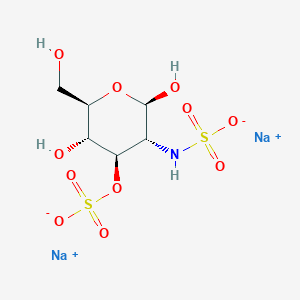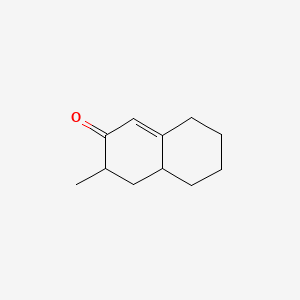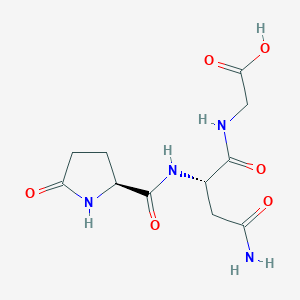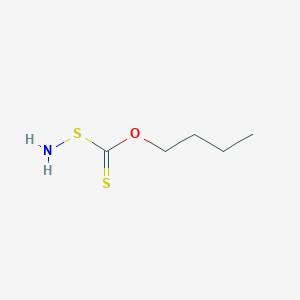![molecular formula C19H26O7 B13819114 [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of trichothecenes, which are mycotoxins produced by certain species of fungi . Trichothecenes are known for their potent biological effects, including inhibition of protein synthesis and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves multiple steps, including the formation of the spirocyclic core and subsequent functional group modifications. The key steps typically involve:
Formation of the spirocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce trichothecenes. The compound can then be extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate involves the inhibition of protein synthesis by binding to ribosomes and interfering with the elongation step of translation . This compound also affects various molecular targets and pathways, including the activation of stress response pathways and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-4-yl] 3-methylbutanoate
- 8-Propanoylneosolaniol
- HT-2 Toxin
Uniqueness
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate is unique due to its specific structural features, including the spirocyclic core and the presence of acetyloxy and hydroxy groups. These features contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C19H26O7 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14-,15-,16-,17-,18-,19?/m1/s1 |
InChI-Schlüssel |
AUGQEEXBDZWUJY-OJAHXHDWSA-N |
Isomerische SMILES |
CC1=CC2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


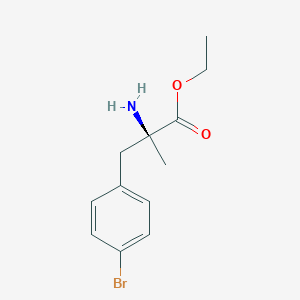
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
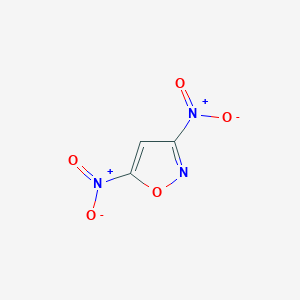
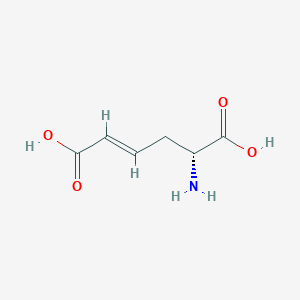

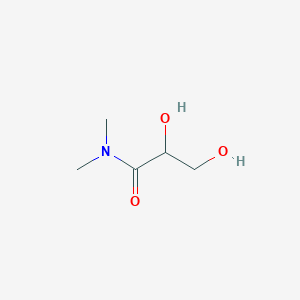

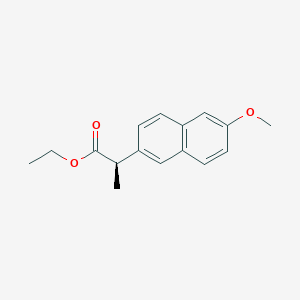
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
